N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and MS .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Research on dihydropyrimidinone-isatin hybrids, incorporating structures related to N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide, has shown promising results as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These hybrids combine structural features from leading scaffolds of known antivirals and have demonstrated higher reverse transcriptase inhibitory activity than the standard rilpivirine in vitro, suggesting potential for further development as antiviral agents (Devale et al., 2017).
Material Science Applications
The synthesis of optically active polyamides containing 1,3-dioxoisoindolin-2-yl units as pendent groups has been explored, resulting in a new class of polymers with promising thermal properties and inherent viscosities. These materials, prepared through direct polycondensation, have shown high yields and solubility in polar organic solvents, indicating their potential for various applications in material science (Isfahani et al., 2010).
Antioxidant Activity
A series of novel derivatives containing the N-(1,3-dioxoisoindolin-5-yl) structure have been synthesized and evaluated for their antioxidant activity. Some of these compounds have demonstrated potent antioxidant properties, surpassing those of well-known antioxidants like ascorbic acid. This highlights the compound's potential in the development of new antioxidant agents (Tumosienė et al., 2019).
Antiepileptic Activity
Phthalimide derivatives bearing the N-(1,3-dioxoisoindolin-5-yl) moiety have been synthesized and tested for antiepileptic activity. The findings suggest that certain compounds within this series exhibit significant antiepileptic effects, comparable to or exceeding those of traditional treatments. This research underscores the therapeutic potential of these compounds in treating epilepsy (Asadollahi et al., 2019).
T-Type Calcium Channel Blockers
In the quest for novel T-type calcium channel blockers, a library of 1,3-dioxoisoindoline-5-carboxamides was designed, synthesized, and evaluated. Some compounds within this library have shown promising T-type calcium channel blocking activity, indicating potential applications in the treatment of conditions associated with these channels, such as certain types of epilepsy and pain (Kim et al., 2007).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-12-4-7-14(8-5-12)29(27,28)23-10-2-3-17(23)20(26)21-13-6-9-15-16(11-13)19(25)22-18(15)24/h4-9,11,17H,2-3,10H2,1H3,(H,21,26)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMXHBHLQBWQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.